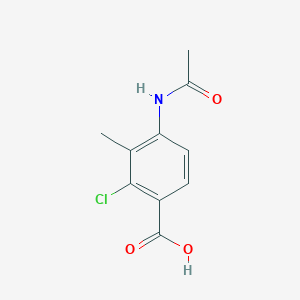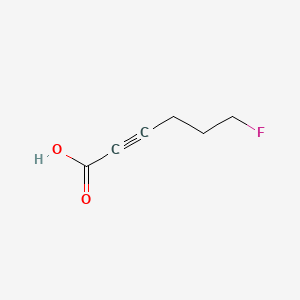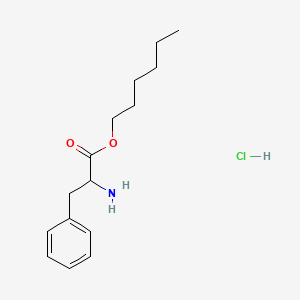
tert-butyl N-(4-azido-3-fluorobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-azido-3-fluorobutyl)carbamate: is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-azido-3-fluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azido-fluorobutyl precursor. The reaction conditions often include the use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-azido-3-fluorobutyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Substitution: The fluorine atom can be involved in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Major Products Formed:
Scientific Research Applications
tert-Butyl N-(4-azido-3-fluorobutyl)carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-azido-3-fluorobutyl)carbamate involves its reactivity due to the presence of the azido group and the fluorine atom. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules . The fluorine atom can influence the compound’s reactivity and stability, making it useful in various chemical transformations .
Comparison with Similar Compounds
- tert-Butyl N-(3-fluorobutyl)carbamate
- tert-Butyl N-(4-azido-3,3-difluorobutyl)carbamate
- tert-Butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate
Comparison: tert-Butyl N-(4-azido-3-fluorobutyl)carbamate is unique due to the presence of both an azido group and a fluorine atom, which confer distinct reactivity and potential applications. In comparison, tert-butyl N-(3-fluorobutyl)carbamate lacks the azido group, making it less versatile in bioorthogonal chemistry. tert-Butyl N-(4-azido-3,3-difluorobutyl)carbamate has an additional fluorine atom, which may further influence its reactivity and stability .
Properties
Molecular Formula |
C9H17FN4O2 |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
tert-butyl N-(4-azido-3-fluorobutyl)carbamate |
InChI |
InChI=1S/C9H17FN4O2/c1-9(2,3)16-8(15)12-5-4-7(10)6-13-14-11/h7H,4-6H2,1-3H3,(H,12,15) |
InChI Key |
FGEFTXOYCCFECV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)



![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)




![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)

